Orlistat open ring epimer, chemically designated as (2S,3R,5S)-5-((Formyl-L-leucyl)oxy)-2-hexyl-3-hydroxyhexadecanoic acid, is a derivative of orlistat, a well-established lipase inhibitor used primarily in the management of obesity. This compound is characterized by its unique structural configuration that differentiates it from its parent compound, orlistat. The open ring epimer is notable for its specific stereochemical arrangement, which imparts distinct chemical and biological properties compared to the closed ring structure of orlistat .
Orlistat open ring epimer is identified by the CAS number 130793-28-1. It belongs to the class of compounds known as lipase inhibitors, which are utilized in pharmacology for their ability to reduce fat absorption in the gastrointestinal tract. This compound is synthesized from precursor materials through various chemical routes and is employed in both research and pharmaceutical applications .
The synthesis of orlistat open ring epimer involves several steps, starting from precursor compounds. The general synthetic route includes:
The molecular formula of orlistat open ring epimer is C29H55NO6. Its structural features include:
Orlistat open ring epimer can undergo a variety of chemical reactions:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or to study its interactions with biological targets.
The mechanism of action of orlistat open ring epimer primarily involves the inhibition of lipase enzymes. It covalently binds to serine residues in the active site of gastric and pancreatic lipases, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. This binding leads to a significant reduction in fat absorption, aiding in weight management .
The conversion from orlistat to its open ring epimer occurs via enzyme-mediated hydrolysis of the β-lactone ring when exposed to pancreatic lipase, which highlights its role in metabolic processes .
Orlistat open ring epimer exhibits several physical and chemical properties that are relevant for its application:
These properties play a crucial role in determining how the compound behaves in biological systems and its effectiveness as a therapeutic agent.
Orlistat open ring epimer has several scientific applications:
Orlistat open ring epimer (C₂₉H₅₅NO₆; molecular weight: 513.75 g/mol) is a stereochemically defined variant of the anti-obesity drug orlistat (tetrahydrolipstatin). While orlistat features a reactive β-lactone ring essential for lipase inhibition, the open ring epimer undergoes hydrolytic ring opening, resulting in a dihydroxycarboxylic acid structure. This transformation occurs at the C5 position, converting the ester bond into a free carboxylic acid and hydroxyl group [4] [9]. The epimer designation arises from the inversion of stereochemistry at one or more of the molecule's four chiral centers—specifically at C2, C3, or C5—compared to the parent compound [6] [8]. The absolute configuration is denoted as (2S,3R,5S)-5-((formyl-L-leucyl)oxy)-2-hexyl-3-hydroxyhexadecanoic acid, reflecting its specific stereoisomeric form [3] [6].
Table 1: Structural Comparison of Orlistat and Its Open Ring Epimer
Characteristic | Orlistat | Open Ring Epimer |
---|---|---|
Molecular Formula | C₂₉H₅₃NO₅ | C₂₉H₅₅NO₆ |
Molecular Weight | 495.74 g/mol | 513.75 g/mol |
Key Functional Group | β-lactone ring | Open-chain dihydroxycarboxylic acid |
Stereocenters | 4 defined chiral centers | 4 chiral centers (epimeric at ≥1) |
IUPAC Name | (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester | (2S,3R,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid |
The identification of orlistat open ring epimer emerged from rigorous analytical profiling during orlistat's drug development and quality control processes. As a pharmaceutical analytical impurity, it is monitored during manufacturing and stability testing due to its formation via:
Regulatory bodies (e.g., FDA, EMA) mandate strict control of this impurity, leading to its commercial availability as a certified reference material (e.g., USP Catalog No: 1A06860) for chromatographic calibration [3] . Its detection and quantification are critical for ensuring orlistat drug product purity, typically employing HPLC-UV or LC-MS methods [6].
Table 2: Epimer Configurations and Properties
Epimer Designation | Stereocenters | CAS RN | Remarks |
---|---|---|---|
(2S,3R,5S) | C2:S, C3:R, C5:S | 130793-28-1 | Primary pharmacopeial impurity standard |
Others | Variant configurations | Not specified | Less characterized; minor impurities |
The open ring epimer serves as a critical tool for elucidating structure-activity relationships (SAR) in lipase inhibition. Key findings include:
The epimer further facilitates the development of advanced lipase inhibitors (e.g., cetilistat) by highlighting structural vulnerabilities in the β-lactone scaffold and guiding the design of more stable alternatives [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: